REACTION_SMILES
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[CH3:14][S:15]([CH3:16])=[O:17].[Cl:4][c:5]1[s:6][c:7]2[c:8]([n:9]1)[cH:10][cH:11][cH:12][cH:13]2.[K:1][C:2]#[N:3]>>[C:2](#[N:3])[c:5]1[s:6][c:7]2[c:8]([n:9]1)[cH:10][cH:11][cH:12][cH:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc2ccccc2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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Type
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product
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Smiles
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N#Cc1nc2ccccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |